ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a tricyclic core with fused pyridine and pyrimidine rings. Its structure includes a 3-chlorobenzoyl substituent at position 6 and a butyl group at position 6. The 3-chlorobenzoyl group enhances lipophilicity and may influence binding affinity in medicinal chemistry contexts, while the butyl chain likely increases molecular weight and modulates solubility .
Properties
IUPAC Name |
ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-3-5-12-30-21-18(24(32)29-13-7-6-11-20(29)27-21)15-19(25(33)34-4-2)22(30)28-23(31)16-9-8-10-17(26)14-16/h6-11,13-15H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJDHPITPSMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazatricyclo compound: This step involves the cyclization of a suitable precursor to form the triazatricyclo core structure.
Introduction of the butyl group: The butyl group is introduced through an alkylation reaction.
Addition of the 3-chlorobenzoyl group: This step involves the acylation of the compound with 3-chlorobenzoyl chloride.
Formation of the imino group: The imino group is introduced through a condensation reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five analogs, focusing on substituents, molecular properties, and functional implications:
*Inferred from analogs; †Estimated via comparative analysis with ; ‡Reported in .
Key Research Findings
Substituent Effects on Lipophilicity and Solubility
- Chlorine vs. Methyl Groups: The 3-chlorobenzoyl substituent in the target compound increases lipophilicity (XLogP3 ≈ 3.2) compared to the 3-methylbenzoyl analog (XLogP3 = 2.7). This difference may enhance membrane permeability but reduce aqueous solubility .
Electronic and Steric Influences
- Electron-Withdrawing Groups: The nitro substituent in Analog 4 introduces strong electron-withdrawing effects, which may stabilize negative charges in reactive intermediates or binding interactions .
- Steric Hindrance: Ortho-substituted benzoyl groups (e.g., 2-methylbenzoyl in Analog 5) create steric bulk that could hinder rotational freedom or intermolecular packing .
Hydrogen Bonding and Crystal Packing
- Computational studies suggest such interactions may stabilize supramolecular aggregates or protein-ligand complexes .
Biological Activity
Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazene compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a triazene moiety that is known for its reactivity and biological activity. The presence of the 3-chlorobenzoyl group is significant as halogenated aromatic compounds often exhibit enhanced biological properties.
Antimicrobial Activity
Triazene compounds have been recognized for their antimicrobial properties. Studies have shown that derivatives of triazenes exhibit significant activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Research indicates that some triazene derivatives have low MIC values against both gram-positive and gram-negative bacteria. For instance, one study reported MIC values as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 0.03 mg/mL against Mycobacterium smegmatis .
- Fungal Activity : Triazenes also demonstrate antifungal activity against strains such as Candida albicans, with effective MICs reported in the range of micrograms per milliliter .
Anticancer Activity
The anticancer potential of triazene compounds has been extensively studied:
- Cytotoxicity : Various triazene derivatives have shown promising cytotoxic effects on human cancer cell lines. For example, specific triazene salts exhibited strong antiproliferative activity against Burkitt lymphoma DAUDI and human colon adenocarcinoma HT-29 cells with IC50 values of approximately 4.91 µg/mL and 5.59 µg/mL respectively .
- Mechanism of Action : The mechanism often involves DNA alkylation leading to apoptosis in cancer cells, making these compounds valuable candidates for further development as chemotherapeutic agents.
Study on Antimicrobial Properties
In a recent study assessing the antimicrobial properties of newly synthesized diaryltriazenes, it was found that these compounds were effective against multidrug-resistant bacteria. The study utilized standardized microbiological assays to determine the sensitivity of various bacterial strains to the triazene derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| T3 | 9.937 | Candida albicans |
| T4 | 0.28 | Escherichia coli |
| T5 | 0.64 | Enterococcus faecalis |
Study on Anticancer Effects
Another investigation focused on the antiproliferative effects of triazene compounds against several cancer cell lines demonstrated that these compounds could significantly inhibit cell growth and induce apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
